molecular formula C16H15N3O2 B12469205 5-ethoxy-2-[(E)-(1H-indazol-5-ylimino)methyl]phenol

5-ethoxy-2-[(E)-(1H-indazol-5-ylimino)methyl]phenol

Katalognummer: B12469205
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: OMNVEKXPDYRBQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-ethoxy-2-[(E)-(2H-indazol-5-ylimino)methyl]phenol is a complex organic compound that features both phenolic and indazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-[(E)-(2H-indazol-5-ylimino)methyl]phenol typically involves the condensation of 5-ethoxy-2-hydroxybenzaldehyde with 2H-indazole-5-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Analyse Chemischer Reaktionen

Types of Reactions

5-ethoxy-2-[(E)-(2H-indazol-5-ylimino)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenolic and indazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-ethoxy-2-[(E)-(2H-indazol-5-ylimino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-ethoxy-2-[(E)-(2H-indazol-5-ylimino)methyl]phenol is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The phenolic group can form hydrogen bonds with target proteins, while the indazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-ethoxy-2-[(E)-(1H-indazol-5-ylimino)methyl]phenol
  • 2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol
  • 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}-6-methoxy-phenol

Uniqueness

5-ethoxy-2-[(E)-(2H-indazol-5-ylimino)methyl]phenol is unique due to its specific combination of phenolic and indazole moieties, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H15N3O2

Molekulargewicht

281.31 g/mol

IUPAC-Name

5-ethoxy-2-(1H-indazol-5-yliminomethyl)phenol

InChI

InChI=1S/C16H15N3O2/c1-2-21-14-5-3-11(16(20)8-14)9-17-13-4-6-15-12(7-13)10-18-19-15/h3-10,20H,2H2,1H3,(H,18,19)

InChI-Schlüssel

OMNVEKXPDYRBQG-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1)C=NC2=CC3=C(C=C2)NN=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.